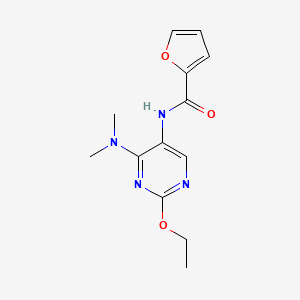
N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)furan-2-carboxamide” is a chemical compound that likely contains a furan ring and a pyrimidine ring, both of which are common structures in many pharmaceutical compounds .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds such as “N-(4-bromophenyl)furan-2-carboxamide” have been synthesized by the reaction of furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N .
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The compound crystallized in an orthorhombic lattice with a space group of Pca21 .
Chemical Reactions Analysis
The carboxamide of similar compounds was arylated by employing triphenylphosphine palladium as a catalyst and K3PO4 as a base to afford N-(4-bromophenyl)furan-2-carboxamide analogues .
Aplicaciones Científicas De Investigación
Amplification of Phleomycin Effects
One of the earliest studies on compounds related to N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)furan-2-carboxamide demonstrated their role as amplifiers of phleomycin against Escherichia coli. The study by Brown and Cowden (1982) involved the synthesis of various derivatives, including those with furan-2-yl substituents, indicating the compound's potential in enhancing antibiotic effects (Brown & Cowden, 1982).
Antitumor Activity
Research by Rewcastle et al. (1986) and Denny et al. (1987) explored derivatives of This compound for their antitumor properties. These studies synthesized monosubstituted derivatives and analyzed their physicochemical properties along with their antitumor activities, highlighting the compound's potential in cancer therapy (Rewcastle et al., 1986); (Denny et al., 1987).
Antiprotozoal Agents
Ismail et al. (2004) investigated the compound's derivatives as antiprotozoal agents, specifically targeting Trypanosoma brucei rhodesiense and Plasmodium falciparum. The study provided insights into the compound's ability to bind to DNA and its efficacy in vivo, suggesting its use as a potential treatment for protozoal infections (Ismail et al., 2004).
Inhibitors of Lethal Influenza A Viruses
The compound's derivatives were also studied for their inhibitory effects on the influenza A H5N1 virus. Yongshi et al. (2017) synthesized a series of furan-carboxamide derivatives, demonstrating significant anti-influenza activity, thereby underscoring the compound's potential as a novel inhibitor for lethal influenza strains (Yongshi et al., 2017).
Mecanismo De Acción
Target of Action
They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds generally interact with their targets through various mechanisms, depending on the specific functional groups present in the compound .
Biochemical Pathways
Furan derivatives are known to interact with a variety of biochemical pathways, leading to their diverse therapeutic effects .
Result of Action
Furan derivatives are known to have a variety of therapeutic effects, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer effects .
Propiedades
IUPAC Name |
N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-4-19-13-14-8-9(11(16-13)17(2)3)15-12(18)10-6-5-7-20-10/h5-8H,4H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLRGZFBEGPGBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C(=N1)N(C)C)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2693127.png)
![5-(4-Fluorophenyl)-4-(4-(4-methylpyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2693128.png)
![1-Methyl-3-prop-2-enyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2693132.png)
![[(1S,5S,6R)-3-Azabicyclo[3.2.0]heptan-6-yl]methanol;hydrochloride](/img/structure/B2693133.png)
![4-methyl-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl furan-2-carboxylate](/img/structure/B2693135.png)
![2-[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2693137.png)

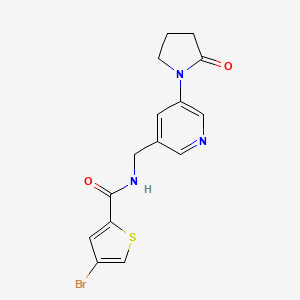
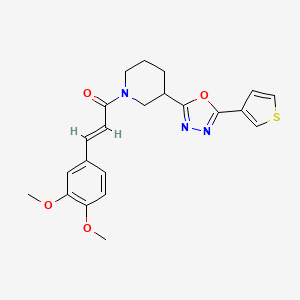


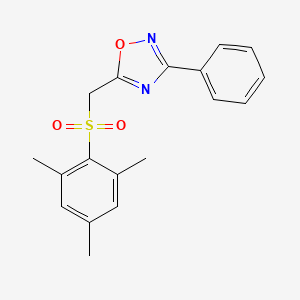
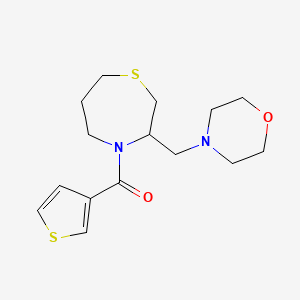
![3-(4-bromobenzyl)-8-(sec-butyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2693146.png)